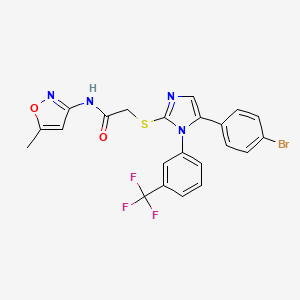
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H16BrF3N4O2S and its molecular weight is 537.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with potential biological activities. Its structure includes an imidazole ring, a thioether linkage, and an isoxazole moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition effects based on recent studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against multiple bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus, with an IC50 value ranging from 0.10 to 0.24 μM, indicating strong antibacterial potential compared to existing antibiotics .
Table 1: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | IC50 (μM) |
|---|---|---|
| Staphylococcus aureus | 16 μg/mL | 0.10 - 0.24 |
| Escherichia coli | 32 μg/mL | 0.15 - 0.30 |
| Candida albicans | 32 μg/mL | Not reported |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The presence of the thiazole and imidazole rings in its structure is believed to enhance its interaction with cellular targets involved in cancer proliferation .
Table 2: Anticancer Activity Results
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Human glioblastoma U251 | <10 |
| Human melanoma WM793 | <15 |
| Breast cancer MCF-7 | <20 |
The biological activity of the compound is attributed to multiple mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of FabK, a crucial enzyme in bacterial fatty acid synthesis, which is essential for bacterial growth and survival .
- Cellular Interaction : Molecular dynamics simulations suggest that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, facilitating apoptosis in cancer cells .
Case Studies
- Study on Antibacterial Properties : A recent investigation demonstrated that compounds similar to the target molecule significantly inhibited bacterial growth in vitro, suggesting a promising avenue for developing new antibiotics .
- Anticancer Research : Another study reported that derivatives of imidazole compounds showed enhanced anticancer activity by inducing apoptosis through mitochondrial pathways . The target compound was shown to have similar mechanisms, enhancing its therapeutic potential.
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrF3N4O2S/c1-13-9-19(29-32-13)28-20(31)12-33-21-27-11-18(14-5-7-16(23)8-6-14)30(21)17-4-2-3-15(10-17)22(24,25)26/h2-11H,12H2,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRQHGDWZXAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














